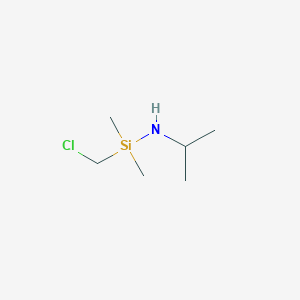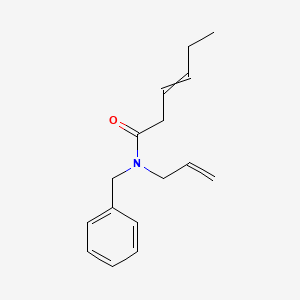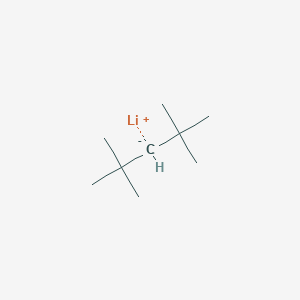
lithium;2,2,4,4-tetramethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2,2,4,4-tetramethylpentane is a chemical compound with the molecular formula C9H20Li. It is a lithium derivative of 2,2,4,4-tetramethylpentane, a branched alkane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,2,4,4-tetramethylpentane typically involves the reaction of 2,2,4,4-tetramethylpentane with a lithium reagent. One common method is the reaction of 2,2,4,4-tetramethylpentane with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium;2,2,4,4-tetramethylpentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used for substitution reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Lithium;2,2,4,4-tetramethylpentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other lithium compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of mood disorders.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of lithium;2,2,4,4-tetramethylpentane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentane: The parent hydrocarbon.
Lithium;2,2,4,4-tetramethylpentan-3-ylideneamide: A related lithium compound with different functional groups.
3-chloro-2,2,4,4-tetramethylpentane: A halogenated derivative.
Uniqueness
Lithium;2,2,4,4-tetramethylpentane is unique due to its specific lithium substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
180336-90-7 |
|---|---|
Molecular Formula |
C9H19Li |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
lithium;2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H19.Li/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3;/q-1;+1 |
InChI Key |
HCLQIJMFTXOJTN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)[CH-]C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



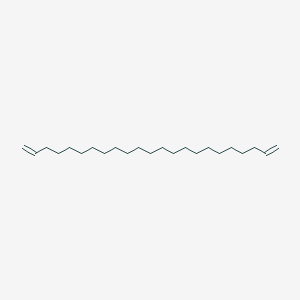
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)

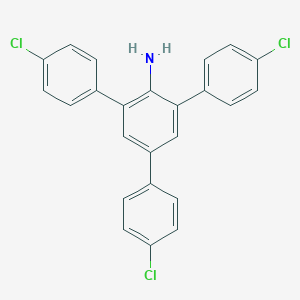
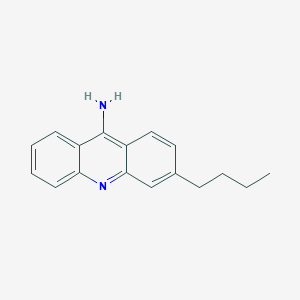
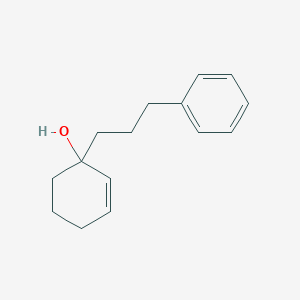
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

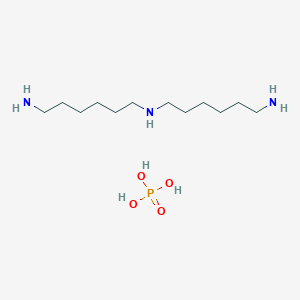
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

